ethyl 2-(4-bromobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
Ethyl 2-(4-bromobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a cyclopenta[b]thiophene derivative featuring a 4-bromobenzamido group at position 2 and an ethyl ester at position 3. This compound is synthesized via acylation of the intermediate ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (compound 1) with 4-bromobenzoyl chloride under reflux conditions . The bromine substituent enhances molecular polarizability and may influence biological activity by modulating electronic interactions with target proteins.
Properties
IUPAC Name |
ethyl 2-[(4-bromobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO3S/c1-2-22-17(21)14-12-4-3-5-13(12)23-16(14)19-15(20)10-6-8-11(18)9-7-10/h6-9H,2-5H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUYMKAUWXTQET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-bromobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps:
Formation of the Thiophene Core: The thiophene ring can be synthesized through cyclization reactions involving sulfur sources and appropriate carbon precursors.
Introduction of the Carboxylate Group: The carboxylate group is introduced via esterification reactions, often using ethyl alcohol and carboxylic acid derivatives.
Bromination: The bromobenzamido group is added through a bromination reaction, typically using bromine or bromine-containing reagents.
Amidation: The final step involves the formation of the amide bond, where the bromobenzamido group is attached to the thiophene core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromobenzamido group, potentially converting it to an amine.
Substitution: The bromine atom in the bromobenzamido group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(4-bromobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer or inflammatory diseases.
Biological Studies: The compound’s biological activity can be studied to understand its effects on cellular processes and its potential as a drug candidate.
Material Science: Thiophene derivatives are known for their electronic properties, making this compound useful in the development of organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action for ethyl 2-(4-bromobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromobenzamido group could facilitate binding to specific sites on proteins, influencing pathways involved in disease processes.
Comparison with Similar Compounds
Substituent Variations at Position 2
The amide group at position 2 is a key site for structural diversification. Below is a comparative analysis of derivatives with distinct substituents:
Impact of Substituents on Physicochemical Properties
- Lipophilicity : Bromine (target compound) and phenyl groups increase hydrophobicity, whereas sulfonamide () and hydroxyl () substituents improve aqueous solubility.
- Crystallinity : Bromine’s bulky size and polarizability may promote dense crystal packing via halogen bonds . In contrast, flexible aliphatic chains () reduce crystallinity.
- Reactivity : The electron-withdrawing bromine in the target compound stabilizes the amide bond against hydrolysis compared to electron-donating groups (e.g., methoxy in ).
Biological Activity
Ethyl 2-(4-bromobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a synthetic organic compound belonging to the class of thiophene derivatives. Its unique structure and properties have garnered attention for various biological applications, particularly in the fields of cancer research and infectious disease treatment.
Chemical Structure and Properties
- Molecular Formula : C23H21BrN2O2S
- Molecular Weight : 469.4 g/mol
- IUPAC Name : 2-[(4-bromobenzoyl)amino]-N-(2-ethylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
- InChI Key : LZQVMOABAGTJIN-UHFFFAOYSA-N
The compound features a cyclopenta[b]thiophene core, known for its electronic properties, making it a valuable candidate for studies in organic electronics and materials science .
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. In vitro evaluations demonstrated that this compound effectively induces apoptosis in various cancer cell lines, including MCF-7 breast cancer cells. The mechanism of action involves cell cycle arrest at the G2/M phase, leading to increased genetic material degradation .
Key Findings :
- IC50 Values : The compound exhibited an IC50 range from 23.2 to 49.9 μM against different cancer cell lines.
- Cell Cycle Analysis : Flow cytometry indicated significant G2/M-phase arrest (25.56% compared to 17.23% control) and S-phase arrest (23.38% compared to 16.76% control) .
In Vivo Studies
In vivo experiments on tumor-bearing mice showed promising results:
- Tumor Weight Reduction : The compound significantly reduced tumor mass by up to 54% compared to standard chemotherapy agents like 5-FU.
- Safety Profile : Notably, the compound restored liver enzyme levels close to normal values, indicating a favorable safety profile during treatment .
The biological activity of this compound is attributed to its interaction with specific molecular targets involved in signal transduction pathways. This interaction modulates various biological processes, leading to antiproliferative effects in cancer cells .
Comparative Biological Activity
A comparative analysis of similar compounds reveals that this compound exhibits superior biological activity compared to other thiophene derivatives.
| Compound Name | IC50 (μM) | Mechanism of Action | Target |
|---|---|---|---|
| This compound | 23.2 - 49.9 | Apoptosis induction | MCF-7 cells |
| Compound A | 52.9 - 95.9 | Cell cycle arrest | Various |
| Compound B | >100 | Cytotoxicity | Non-specific |
Case Studies
-
Study on Breast Cancer Cells :
- Objective : Evaluate the apoptosis-inducing effects on MCF-7 cells.
- Results : Significant apoptosis was observed with an IC50 of 23.2 μM after 48 hours of treatment.
-
In Vivo Tumor Growth Inhibition :
- Objective : Assess the efficacy in tumor-bearing mice.
- Results : The compound reduced tumor mass significantly compared to controls, indicating its therapeutic potential.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for ethyl 2-(4-bromobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile can react with 4-bromobenzoyl chloride in ethanol under reflux with glacial acetic acid as a catalyst . Optimization involves adjusting reaction time (e.g., 5–12 hours), solvent polarity (ethanol vs. dioxane), and stoichiometric ratios of reagents to improve yield and purity. Monitoring by TLC or HPLC is critical for intermediate validation .
Q. How can the purity and structural integrity of this compound be validated during synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- Melting Point (MP) : Compare observed MP (e.g., 111–112°C for analogous thiophene derivatives) with literature values .
- NMR/IR Spectroscopy : Confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, aromatic C-Br peaks in ¹H/¹³C NMR) .
- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]+ for C₁₉H₁₇BrN₂O₃S) and fragmentation patterns .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer : Refer to SDS guidelines:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (Category 2/2A irritant) .
- Ventilation : Use fume hoods to mitigate respiratory exposure (Specific Target Organ Toxicity, Category 3) .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How does the 4-bromobenzamido substituent influence the compound’s biological activity compared to other aryl groups?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents (e.g., nitro, methoxy) and testing against biological targets (e.g., antifungal assays). The bromine atom enhances lipophilicity and electron-withdrawing effects, potentially improving membrane penetration and target binding . Quantitative SAR (QSAR) models can correlate substituent electronic parameters (Hammett σ) with activity .
Q. What crystallographic data are available for this compound, and how can they inform drug design?
- Methodological Answer : Single-crystal X-ray diffraction of related cyclopenta[b]thiophene derivatives reveals planar thiophene rings and intramolecular hydrogen bonding between the amide NH and carboxylate oxygen. These interactions stabilize the bioactive conformation, which can guide docking studies for target proteins (e.g., kinase inhibitors) . Unit cell parameters (e.g., space group P2₁/c) and torsion angles are critical for modeling .
Q. How can conflicting solubility data in polar vs. nonpolar solvents be resolved for formulation studies?
- Methodological Answer : Perform solubility assays in a solvent gradient (e.g., DMSO to hexane) and analyze via UV-Vis spectroscopy. The compound’s amphiphilic nature (due to the carboxylate ester and aromatic bromine) may cause discrepancies. Use Hansen solubility parameters (δD, δP, δH) to predict optimal solvents for nanoformulation or co-crystallization .
Q. What in silico tools are suitable for predicting the compound’s pharmacokinetics and toxicity?
- Methodological Answer : Employ computational platforms like SwissADME for predicting LogP (~3.5), bioavailability (Lipinski Rule compliance), and CYP450 metabolism. For toxicity, use ProTox-II to assess hepatotoxicity risk (linked to brominated aromatics) and ECOSAR for ecotoxicological profiles (e.g., LC50 for aquatic organisms) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
